molecular formula C9H6N4S B2403539 [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione CAS No. 67958-34-3

[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione

Cat. No.: B2403539
CAS No.: 67958-34-3
M. Wt: 202.24
InChI Key: JEHBJQHSEHCUKZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the broader class of triazoloquinoxalines, which are known for their potential antiviral, antimicrobial, and anticancer properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Another method includes the conversion of 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline into its thiol derivative using thiourea, followed by the formation of its potassium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]quinoxaline-4(5H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4S/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHBJQHSEHCUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C3=NN=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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